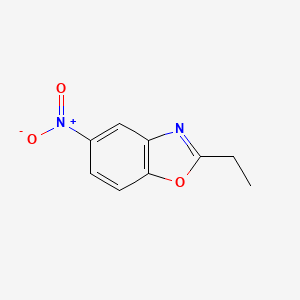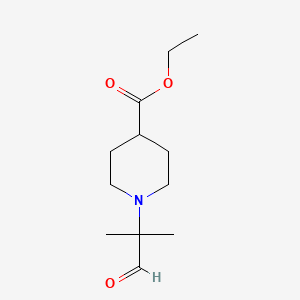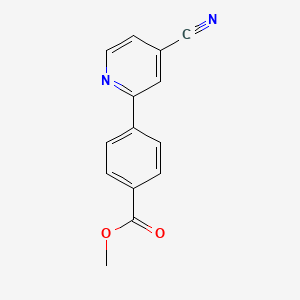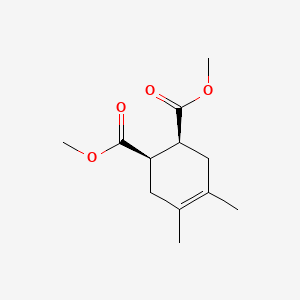
dimethyl (1R,2S)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (1R,2S)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate, also known as DMDD, is an organic compound belonging to the family of cyclohexene derivatives. It is a colorless liquid and is used as an intermediate in the production of various pharmaceuticals, insecticides, and other chemicals. DMDD has a wide range of applications in the scientific field, including its use in the synthesis of other compounds, as a catalyst in metal-catalyzed reactions, and as a reagent in biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Catalytic Oxidation of Cyclohexene
Cyclohexene oxidation can yield a variety of industrially relevant intermediates, such as cyclohex-2-en-1-ol and cyclohex-2-en-1-one, through controllable and selective catalytic processes. This oxidation is crucial for synthesizing compounds with specific oxidation states and functional groups, highlighting the significance of dimethyl (1R,2S)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate in chemical synthesis and industry applications (Cao et al., 2018).
Environmental and Toxicological Studies
Dimethyl (1R,2S)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate's structural analogs, such as dimethyl 1,4-cyclohexanedicarboxylate, have been studied for their environmental impact and toxicological profiles. Research suggests these compounds exhibit low to moderate acute and subchronic oral toxicity, indicating potential environmental safety under specific conditions (Paustenbach et al., 2015).
Alternative Fuels
Research into dimethyl ether (DME), a compound related by functional group similarity to dimethyl (1R,2S)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate, explores its use as an alternative to conventional diesel fuel. Studies demonstrate DME's potential for reducing emissions in compression ignition engines, underscoring the relevance of structurally related compounds in renewable energy applications (Park & Lee, 2014).
Food Packaging Materials
The analysis of phthalate esters in food packaging, which are structurally related to dimethyl (1R,2S)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate, underscores the importance of understanding the health implications of chemicals used in consumer products. Recent studies tabulate results from novel research on phthalates in food matrices, highlighting the need for safe packaging materials (Harunarashid et al., 2017).
Health Benefits and Pharmacology
Recent research into compounds structurally similar to dimethyl (1R,2S)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate, such as 4,4-dimethyl phytosterols, reveals significant health benefits. These compounds have been shown to exert beneficial effects on disease prevention, emphasizing the pharmacological potential of structurally related molecules (Zhang et al., 2019).
Membrane Stability
The effects of dimethyl sulphoxide (DMSO) on biomembranes' stability and dynamics provide insights into how structurally related compounds, including dimethyl (1R,2S)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate, might interact with biological systems. This research aids in understanding the cryoprotective and cell fusogenic properties of such compounds (Yu & Quinn, 1998).
Wirkmechanismus
More specifically, these are geometrical isomers or cis-trans isomers .
For pharmacokinetics, the ADME properties (Absorption, Distribution, Metabolism, and Excretion) of a compound can greatly impact its bioavailability. Factors such as the compound’s size, charge, polarity, and solubility can influence how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Eigenschaften
IUPAC Name |
dimethyl (1R,2S)-4,5-dimethylcyclohex-4-ene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-7-5-9(11(13)15-3)10(6-8(7)2)12(14)16-4/h9-10H,5-6H2,1-4H3/t9-,10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIHIJXHHLHRAL-AOOOYVTPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(C(C1)C(=O)OC)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C[C@@H]([C@@H](C1)C(=O)OC)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377625 |
Source


|
| Record name | 11P-149 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl (1R,2S)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate | |
CAS RN |
55264-91-0 |
Source


|
| Record name | 11P-149 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

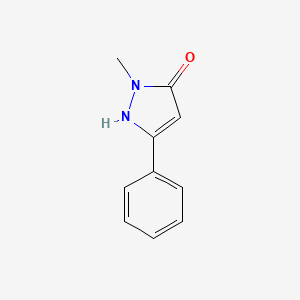
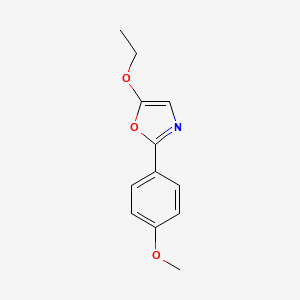
![3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol](/img/structure/B1303097.png)

![1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1303102.png)
![1,3-Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate](/img/structure/B1303103.png)

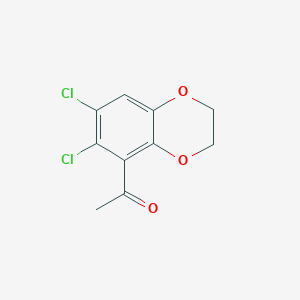
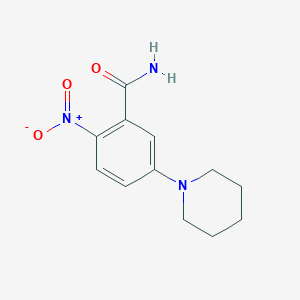

![6-Nitropyrrolo[1,2-a]quinoline](/img/structure/B1303109.png)
